1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-6-7-17-16(13-15)23(11-12-28-17)19(24)14-21-8-4-5-18(20(21)25)29(26,27)22-9-2-3-10-22/h4-8,13H,2-3,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXHBKMRJSZWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b][1,4]oxazine core, followed by the introduction of the pyrrolidin-1-ylsulfonyl group and the pyridin-2(1H)-one moiety. Common reagents used in these reactions include various sulfonyl chlorides, pyridine derivatives, and oxazine precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with potentially enhanced properties.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzo[b][1,4]oxazines. For instance, derivatives of this compound have been synthesized and tested against antibiotic-resistant bacteria. Research indicates that these compounds exhibit significant antibacterial activity, particularly against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .
Anticancer Potential
There is growing interest in the anticancer potential of compounds with similar structural motifs. The incorporation of sulfonyl and pyridine groups has been associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Neuroprotective Effects
Compounds derived from benzo[b][1,4]oxazines have also been investigated for their neuroprotective effects. Research suggests that they may play a role in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Modification
The synthesis of 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves several steps that can be optimized to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency . Modifications to the structure can lead to derivatives with improved biological activity or altered pharmacokinetic properties.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of synthesized benzo[b][1,4]oxazine derivatives demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The modifications made to the original structure resulted in compounds with Minimum Inhibitory Concentrations (MIC) significantly lower than those of existing antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with derivatives of the compound showed a dose-dependent decrease in cell viability. Notably, one derivative exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
A. Core Structure Variations
- The target compound utilizes a pyridin-2(1H)-one core, whereas derivatives in and employ pyrimidin-4-one and pyrido[1,2-a]pyrimidin-4-one systems, respectively.
- The benzo[b][1,4]oxazin moiety in the target compound is shared with and derivatives, suggesting a conserved role in scaffold rigidity and target engagement.
B. Substituent-Driven Properties
- The pyrrolidin-1-ylsulfonyl group distinguishes the target compound from ’s aryl-substituted pyrimidines and ’s benzenesulfonamide. Sulfonamides are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase, proteases), and the pyrrolidine ring may enhance solubility compared to bulkier aryl groups .
- ’s piperazine derivatives and benzodioxol groups are associated with blood-brain barrier penetration, suggesting CNS applications, whereas the target compound’s lack of such groups may limit its CNS activity .
D. Hypothesized Bioactivity
- The target compound’s sulfonamide group and pyridinone core align with kinase inhibitor pharmacophores (e.g., JAK/STAT inhibitors), whereas ’s arylpyrimidines are more typical in antimicrobial agents. ’s benzenesulfonamide derivatives are linked to GPCR modulation, highlighting divergent target profiles .
Biological Activity
The compound 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one , with CAS number 1251609-06-9 , is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.5 g/mol . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1251609-06-9 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated hybrid derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The results demonstrated an IC50 range from 2.3 µM to 176.5 µM , indicating notable cytotoxicity, particularly for the compound with the highest activity showing IC50 values of 5.9 µM against A549 cells .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. In vitro assays revealed that the compound could induce apoptosis in a dose-dependent manner, particularly in the A549 cell line, with late apoptotic rates reaching up to 65.08% at higher concentrations .
Structure-Activity Relationship (SAR)
The structure of the compound suggests that specific functional groups contribute significantly to its biological activity:
- Pyrrolidine Sulfonamide Moiety : This group is known for enhancing solubility and biological activity.
- Benzo[b][1,4]oxazine Core : This heterocyclic structure is associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
- Substituents on the Benzene Ring : The presence of electron-withdrawing groups significantly enhances potency compared to those with electron-donating groups .
Case Studies
Several case studies have been published detailing the synthesis and evaluation of similar compounds:
Case Study 1: Quinazoline-Pyrimidine Derivatives
A series of quinazoline-pyrimidine hybrids were synthesized and tested for antiproliferative activity against A549 and MCF-7 cell lines. The best-performing compound exhibited IC50 values comparable to those noted for our target compound, suggesting a shared mechanism of action involving apoptosis and cell cycle arrest .
Case Study 2: Benzoxazine Derivatives
Research on 1,4-benzoxazine derivatives indicated their potential as platelet aggregation inhibitors, showcasing their diverse pharmacological applications beyond anticancer activity .
Q & A
Basic: How can researchers optimize the synthesis yield of this compound while minimizing impurities?
Answer:
Synthetic routes for benzoxazine derivatives often involve coupling reactions under basic conditions. For example, analogous compounds (e.g., benzoxazinone-piperazine hybrids) are synthesized via nucleophilic substitution or condensation reactions using reagents like caesium carbonate in dry DMF at room temperature . To minimize impurities, researchers should:
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation by-products.
- Monitor reaction progress via TLC or HPLC, referencing impurity profiles from pharmacopeial standards (e.g., EP guidelines for related benzoxazine-carboxylic acid derivatives) .
- Purify intermediates via recrystallization or column chromatography, as demonstrated in the isolation of pyridin-2(1H)-one derivatives .
Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?
Answer:
Structural confirmation requires a combination of:
- 1H/13C NMR : To assign protons and carbons in the benzoxazine and pyrrolidinylsulfonyl moieties. For example, methyl groups in benzo[b][1,4]oxazin-4(3H)-yl derivatives show characteristic singlet peaks at δ 2.1–2.3 ppm .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, as seen in pyridin-2(1H)-one analogs .
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Answer:
Conflicting stability data may arise from differences in experimental design (e.g., buffer composition, temperature). To address this:
- Design a pH-stress study : Use a standardized buffer system (e.g., ammonium acetate buffer at pH 6.5, adjusted with acetic acid ) and monitor degradation via HPLC.
- Evaluate degradation products : Compare impurity profiles with EP-certified reference standards (e.g., fluoro-benzoxazine carboxylic acid derivatives) .
- Apply kinetic modeling : Use Arrhenius equations to predict degradation rates under accelerated conditions, as applied in long-term environmental fate studies .
Advanced: What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Answer:
To study mechanistic pathways:
- Molecular docking : Use computational tools to predict binding interactions with target proteins (e.g., sulfonyl-containing analogs targeting enzyme active sites ).
- In vitro assays : Test inhibitory effects on enzyme activity (e.g., kinases or proteases) using fluorogenic substrates, as described for pyridin-2(1H)-one derivatives .
- Isotopic labeling : Track metabolic pathways using 14C-labeled compounds, following methodologies from environmental-chemical property studies .
Basic: How should researchers design stability-indicating assays for this compound?
Answer:
Stability-indicating methods must separate degradation products from the parent compound:
- HPLC conditions : Use a C18 column with gradient elution (e.g., acetonitrile/ammonium acetate buffer, pH 6.5) and UV detection at 254 nm, as validated for benzoxazine impurities .
- Forced degradation : Expose the compound to heat (40–80°C), acidic/basic hydrolysis, and oxidative stress (H2O2), then quantify degradation using peak purity analysis .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Answer:
Solubility discrepancies often stem from solvent polarity and hydrogen-bonding capacity. To resolve:
- Phase solubility studies : Measure equilibrium solubility in solvents like DMSO, ethanol, and water, referencing methods from pyrazole-pyrrolidine derivative analyses .
- Thermodynamic modeling : Apply Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding indices .
Basic: What quality control parameters are critical for ensuring batch-to-batch consistency?
Answer:
Key parameters include:
- Purity : ≥95% by HPLC, with impurities quantified against EP reference standards (e.g., ofloxacin N-oxide hydrochloride) .
- Residual solvents : Adhere to ICH Q3C limits, verified via GC-MS .
- Crystallinity : Assess via XRPD to confirm polymorphic consistency, as done for benzothieno-pyrimidinone derivatives .
Advanced: What methodologies are recommended for studying environmental fate and ecotoxicological impacts?
Answer:
Long-term environmental studies should integrate:
- Abiotic degradation : Assess hydrolysis/photolysis rates under simulated environmental conditions (e.g., UV light, pH 7–9) .
- Biotic transformation : Use microbial cultures to study biodegradation pathways, as applied in pyridine derivative analyses .
- Ecotoxicology assays : Test acute toxicity on model organisms (e.g., Daphnia magna), referencing protocols from environmental-chemical risk evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
